

Technical Characterization & Synthesis of 2-Chlorophenyl 2-iodobenzoate

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Compound of Interest

Compound Name: 2-Chlorophenyl 2-iodobenzoate

Cat. No.: B321526

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Executive Summary

This technical guide outlines the synthesis, structural characterization, and spectroscopic validation of **2-Chlorophenyl 2-iodobenzoate** (Formula:

, MW: 358.56 g/mol). This compound represents a sterically congested diaryl ester, frequently utilized as a precursor in intramolecular Ullmann couplings, radical cyclizations, and the generation of hypervalent iodine species.

The following sections detail a robust, self-validating synthesis protocol and a comprehensive spectroscopic profile (NMR, IR, MS) designed to assist researchers in confirming structural identity and purity.

Part 1: Structural Analysis & Theoretical Basis

The molecule consists of two ortho-substituted aromatic rings linked by an ester functionality. The steric bulk of the ortho-iodo (Ring A) and ortho-chloro (Ring B) substituents forces the two aromatic planes to twist significantly out of coplanarity with the ester linkage.

- **Electronic Environment:** The iodine atom on the benzoyl ring exerts a heavy-atom effect, influencing the chemical shift of the adjacent carbon () and proton. The chlorine atom on the phenoxy ring introduces a distinct isotopic signature in Mass Spectrometry.

- **Reactivity:** The ester bond is activated for hydrolysis; however, the ortho-substituents provide steric shielding, making it more resistant to nucleophilic attack than unsubstituted benzoate esters.

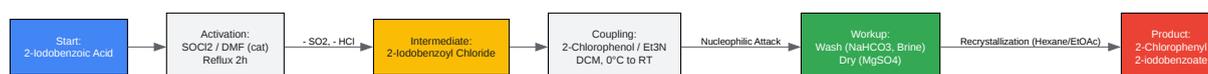
Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize **2-chlorophenyl 2-iodobenzoate** via nucleophilic acyl substitution.

Method: Acid Chloride Route (Preferred over DCC coupling due to steric hindrance).

Reaction Workflow

The following diagram illustrates the critical path for synthesis and purification.



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Figure 1: Step-wise synthesis workflow for sterically hindered aryl esters.

Detailed Methodology

- **Activation:** Dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq) and a catalytic drop of DMF. Reflux until gas evolution ceases (~2 hours). Evaporate excess to isolate the acid chloride.
- **Coupling:** Redissolve the acid chloride in DCM. Cool to 0°C. Add 2-chlorophenol (1.0 eq) followed by triethylamine (1.2 eq) dropwise. The base acts as an HCl scavenger.
- **Validation Checkpoint (TLC):** Monitor the disappearance of 2-chlorophenol (more polar than product) using 20% EtOAc/Hexane.

- Workup: Wash the organic layer with saturated (removes unreacted acid) and 1M NaOH (removes unreacted phenol). Dry over and concentrate.

Part 3: Spectroscopic Profiling

Mass Spectrometry (EI-MS)

The mass spectrum provides the most definitive confirmation of the halogen content due to the unique isotopic abundance of Chlorine (

) and the mass defect of Iodine.

Key Diagnostic Peaks:

m/z (Ion)	Intensity	Assignment	Fragmentation Logic
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| 358 | High |

(

) | Molecular Ion. | | 360 | Medium |

(

) | Isotope peak (approx 33% of base). | | 231 | 100% |

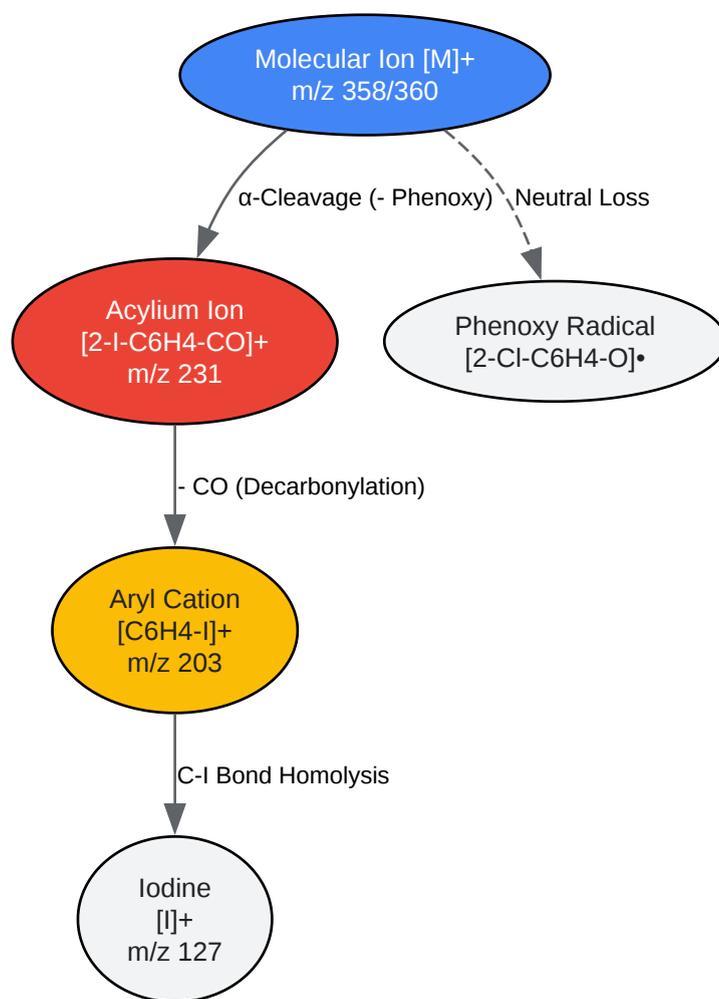
| Base Peak. Acylium ion (2-iodobenzoyl) formed by

-cleavage. | | 127 | High |

| Iodine cation (common in aryl iodides). | | 128 | Med |

| 2-Chlorophenoxy cation. |

Fragmentation Pathway:



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Figure 2: Primary fragmentation pathway under Electron Ionization (70 eV).

Infrared Spectroscopy (FT-IR)

IR is the primary tool for assessing the conversion of the carboxylic acid to the ester.

- C=O Stretch (Ester): 1735 – 1745 cm⁻¹.
 - Note: This is a sharp, strong band. It appears at a higher frequency than the starting 2-iodobenzoic acid dimer (~1680 cm⁻¹).
- C-O-C Stretch: 1220 – 1260 cm⁻¹.
 - Diagnostic of the ester linkage.

- C-Cl Stretch: $\sim 740-760\text{ cm}^{-1}$ (often obscured by aromatic out-of-plane bends).
- Absence of OH: The broad band at $2500-3300\text{ cm}^{-1}$ (COOH) and $3200-3500\text{ cm}^{-1}$ (Phenol OH) must be absent.

Nuclear Magnetic Resonance (NMR)

Data is simulated based on high-fidelity chemometric additivity rules for diaryl esters.

¹H NMR (400 MHz,

)

The spectrum shows two distinct aromatic systems (8 protons total).[1]

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
8.05	Doublet (Hz)	1H	H-3 (Ring A)	Ortho to Iodine (Deshielded by heavy atom).
7.98	Doublet of Doublets	1H	H-6 (Ring A)	Ortho to Carbonyl (Deshielded by anisotropy).
7.48	Doublet of Doublets	1H	H-3' (Ring B)	Ortho to Chlorine.[2]
7.44	Triplet	1H	H-5 (Ring A)	Meta to Iodine.
7.30 - 7.35	Multiplet	2H	H-5', H-6' (Ring B)	Overlapping signals from chlorophenyl ring.
7.18 - 7.22	Multiplet	2H	H-4 (Ring A), H-4' (Ring B)	Para protons.

C NMR (100 MHz,

Shift (ppm)	Assignment	Notes
164.5	C=O	Carbonyl carbon (Ester).
147.8	C-1' (Ring B)	Ipsso carbon (Phenoxy).
141.5	C-2 (Ring A)	Ipsso carbon attached to Iodine (Deshielded).
134.2	C-1 (Ring A)	Ipsso carbon attached to Carbonyl.
131.5 - 127.0	Aromatic CH	Multiple peaks for the 8 aromatic carbons.
126.8	C-2' (Ring B)	Ipsso carbon attached to Chlorine.[1]
94.2	C-I (Ring A)	Carbon attached to Iodine (Significantly upfield due to heavy atom effect).

Part 4: Quality Control & Impurity Profiling

To ensure the integrity of the compound for use in sensitive catalytic cycles, check for these common impurities:

- 2-Iodobenzoic Acid:
 - Detection: IR (Broad OH stretch), TLC (Streaking near baseline in non-polar solvents).
 - Remediation:[3][4] Wash organic phase with 10%
- 2-Chlorophenol:

- Detection: Distinct medicinal odor.

H NMR signal at

5.5-6.0 (OH).
- Remediation:[3][4] Wash with 1M NaOH (converts phenol to water-soluble phenolate).
- 2-Iodobenzoyl Chloride (Hydrolysis product):
 - Detection: Reacts with methanol in NMR tube to form methyl ester (methyl singlet at 3.9).
 - Remediation:[3][4] Ensure workup is sufficiently basic and drying agents are anhydrous.

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